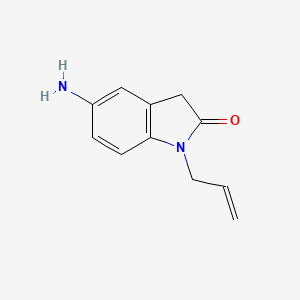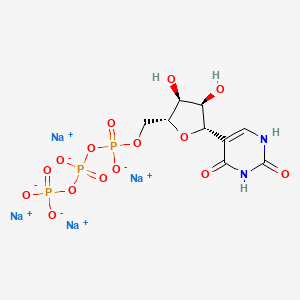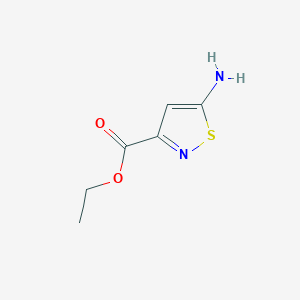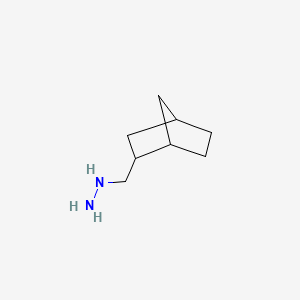
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid typically involves multi-step organic reactions. One common method involves the use of 3-fluoro-4-methoxyphenylboronic acid as a starting material . The synthetic route may include:
Coupling Reactions: Utilizing Suzuki coupling reactions to attach the hydroxypropanoic acid moiety.
Hydrolysis: Converting ester intermediates to the final acid form.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high purity and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The fluoro and methoxy groups can enhance its binding affinity to enzymes or receptors, modulating their activity. The hydroxypropanoic acid moiety may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 2-Fluoro-4-methoxyphenylboronic acid
Uniqueness
3-(3-Fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C10H11FO4 |
|---|---|
Molekulargewicht |
214.19 g/mol |
IUPAC-Name |
3-(3-fluoro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11FO4/c1-15-9-3-2-6(4-7(9)11)5-8(12)10(13)14/h2-4,8,12H,5H2,1H3,(H,13,14) |
InChI-Schlüssel |
CFSSIEJMVLAGAP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)







![6-[4-[2-[5-(3-aminopropoxy)-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B13644045.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


![Bis((1r,2s,5r)-2-isopropyl-5-methylcyclohexyl) ((R)-benzo[d][1,3]dioxol-4-yl(hydroxy)methyl)phosphonate](/img/structure/B13644089.png)

